

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Dalzanemdor (SAGE-718)

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Compound of Interest

Compound Name: *Dalzanemdor*

Cat. No.: *B11931302*

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These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **Dalzanemdor** (SAGE-718), an investigational positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. The information is intended to guide research and development efforts related to this compound.

Introduction

Dalzanemdor is a neuroactive steroid analog of 24(S)-hydroxycholesterol that acts as a positive allosteric modulator (PAM) of NMDA receptors.[1][2] These receptors are critical for synaptic plasticity, learning, and memory.[2] **Dalzanemdor** has been investigated for its potential to treat cognitive impairment in neurodegenerative disorders such as Huntington's disease, Alzheimer's disease, and Parkinson's disease.[1][2] However, its development for certain indications has been discontinued due to a lack of efficacy in Phase II clinical trials.[3][4][5]

Pharmacokinetic Profile

Dalzanemdor exhibits pharmacokinetic properties suitable for once-daily dosing.[6][7] It has demonstrated oral bioavailability and a long terminal half-life.[6][7]

Summary of Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic parameters of **Dalzanemdor** observed in single-ascending dose (SAD) and multiple-ascending dose (MAD) studies in healthy adult participants.[6]

Table 1: Single-Dose Pharmacokinetic Parameters of **Dalzanemdor**[6]

Parameter	0.35 mg (N=6)	0.75 mg (N=6)	1.5 mg (N=6)	3.0 mg (N=6)
Tmax (h)	7.0 (4.0 - 8.1)	4.2 (4.0 - 8.0)	5.0 (4.0 - 8.0)	5.5 (4.0 - 8.0)
Cmax (ng/mL)	6.1 (28.2)	14.5 (25.1)	28.5 (26.8)	46.4 (27.2)
AUC _{0–last} (ng·h/mL)	185 (26.1)	451 (23.9)	913 (25.5)	1580 (26.8)
t _{1/2} (h)	27.9 (13.7)	31.0 (17.5)	33.8 (19.4)	40.1 (21.5)

Data are presented as geometric mean (geometric coefficient of variation, %) for Cmax and AUC, and median (range) for Tmax, and mean (SD) for t_{1/2}.

Table 2: Multiple-Dose Pharmacokinetic Parameters of **Dalzanemdor** in Healthy Participants[6]

Parameter	0.5 mg (N=9) - Day 1	0.5 mg (N=9) - Day 14	1.0 mg (N=9) - Day 1	1.0 mg (N=9) - Day 14
Tmax (h)	6.0 (2.0 - 8.0)	6.0 (4.0 - 8.0)	5.0 (4.0 - 8.0)	6.0 (2.0 - 8.0)
Cmax (ng/mL)	6.1 (28.2)	15.0 (17.3)	15.7 (25.1)	41.2 (18.9)
AUC _{0–24} (ng·h/mL)	86.9 (26.1)	267 (15.2)	233 (24.5)	733 (17.8)
t _{1/2} (h)	ND	99.0 (20.0)	ND	118 (25.5)

Data are presented as geometric mean (geometric coefficient of variation, %) for Cmax and AUC, and median (range) for Tmax, and mean (SD) for t_{1/2}. ND = Not Determined.

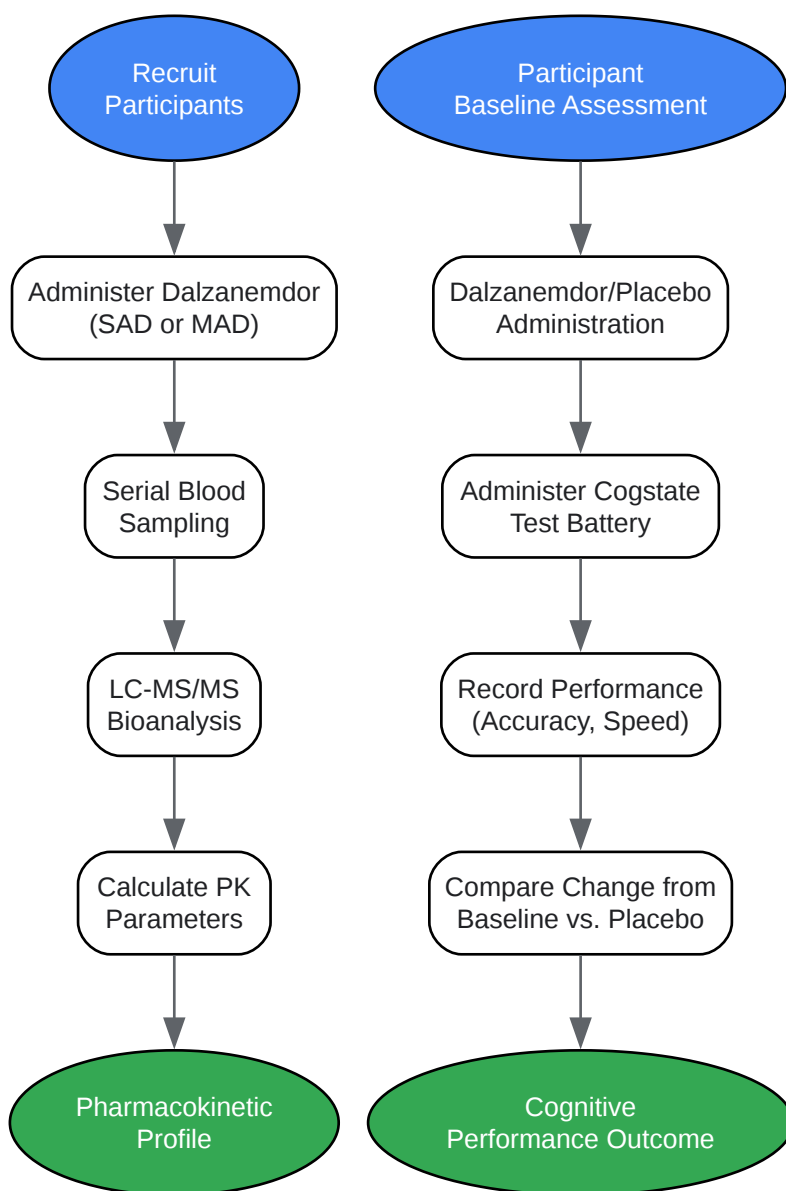
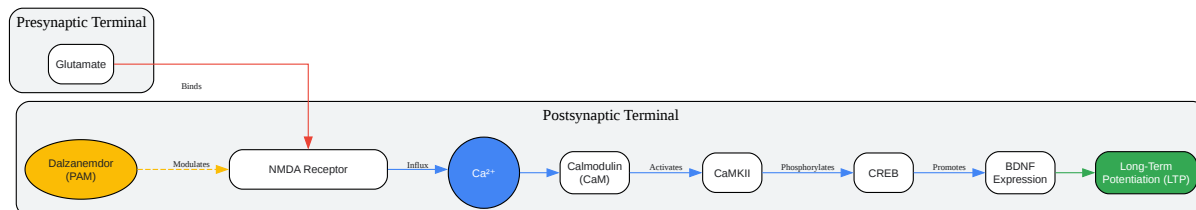
Steady state was achieved after approximately 11 days of once-daily dosing.[6]

Pharmacodynamic Profile

The pharmacodynamics of **Dalzanemdor** have been assessed through preclinical models and clinical trials focusing on cognitive function.

Mechanism of Action and Signaling Pathway

Dalzanemdor positively modulates NMDA receptor activity, which is crucial for synaptic plasticity. The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with depolarization of the postsynaptic membrane, leads to the opening of the ion channel. This allows for the influx of Ca^{2+} , which acts as a second messenger to initiate downstream signaling cascades. As a positive allosteric modulator, **Dalzanemdor** is thought to enhance the probability of the channel opening in the presence of agonists, thereby potentiating this signaling. This modulation is particularly relevant in conditions of NMDA receptor hypofunction.



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References

- 1. researchgate.net [researchgate.net]
- 2. Dalzanemdor (SAGE-718), a novel, investigational N-methyl-D-aspartate receptor positive allosteric modulator: Safety, tolerability, and clinical pharmacology in randomized dose-finding studies in healthy participants and an open-label study in participants with Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. Investor Relations – Supernus [supernus.com]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Dalzanemdor (SAGE-718), a novel, investigational N-methyl-D-aspartate receptor positive allosteric modulator: Safety, tolerability, and clinical pharmacology in randomized dose-finding studies in healthy participants and an open-label study in participants with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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